REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=O.[Cl-].[OH:16][NH3+:17].C([O-])(=O)C.[Na+]>C(O)C.O>[F:1][C:2]([F:14])([F:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N:17][OH:16] |f:1.2,3.4|
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Name
|
|
Quantity
|
118.5 g
|
Type
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reactant
|
Smiles
|
FC(C(=O)C1=CC=C(C=C1)OC)(F)F
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Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].O[NH3+]
|
Name
|
|
Quantity
|
80.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture is refluxed for 5 hours
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Duration
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5 h
|
Type
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DISTILLATION
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Details
|
the solvent is distilled off by a rotary evaporator
|
Type
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ADDITION
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Details
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The residue is poured into 500 ml of water
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Type
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CUSTOM
|
Details
|
a white solid is precipitated
|
Type
|
CUSTOM
|
Details
|
The solid is isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=NO)C1=CC=C(C=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |